molecular formula C11H6F3N3 B14070978 2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile CAS No. 24115-34-2

2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile

Cat. No.: B14070978
CAS No.: 24115-34-2
M. Wt: 237.18 g/mol
InChI Key: VRZIHQVOWTWSBE-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- is a chemical compound with the molecular formula C11H6F3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- typically involves the reaction of 4-(trifluoromethyl)aniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-tumor effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by inhibiting certain enzymes or signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, 2-[[2-(trifluoromethoxy)phenyl]methylene]-
  • Propanedinitrile, [[2-(1-pyrrolidinyl)phenyl]methylene]-
  • Propanedinitrile, [[4-(trifluoromethyl)phenyl]methylene]-

Uniqueness

Propanedinitrile, 2-[[[4-(trifluoromethyl)phenyl]amino]methylene]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .

Properties

CAS No.

24115-34-2

Molecular Formula

C11H6F3N3

Molecular Weight

237.18 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)anilino]methylidene]propanedinitrile

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)9-1-3-10(4-2-9)17-7-8(5-15)6-16/h1-4,7,17H

InChI Key

VRZIHQVOWTWSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC=C(C#N)C#N

Origin of Product

United States

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